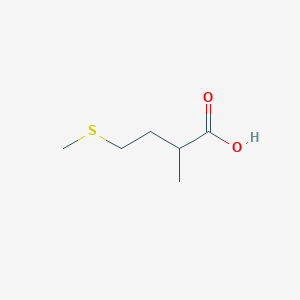

2-Methyl-4-(methylthio)butanoic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

122665-98-9 |

|---|---|

Formule moléculaire |

C6H12O2S |

Poids moléculaire |

148.23 g/mol |

Nom IUPAC |

2-methyl-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |

Clé InChI |

QSCMVGTXPXZIOH-UHFFFAOYSA-N |

SMILES canonique |

CC(CCSC)C(=O)O |

Origine du produit |

United States |

Nomenclature, Isomeric Forms, and Analogues of 2 Methyl 4 Methylthio Butanoic Acid

Standardized Chemical Nomenclature and Synonyms

2-Hydroxy-4-(methylthio)butanoic acid is known by several names in scientific and commercial contexts. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-hydroxy-4-(methylsulfanyl)butanoic acid. hmdb.cachemspider.com The compound is frequently referred to as HMTBA or HMB (hydroxyl-methionine-butanoic acid). nih.gov It is also widely known as the methionine hydroxy analogue (MHA). hmdb.ca

| Identifier Type | Identifier |

| IUPAC Name | 2-hydroxy-4-(methylsulfanyl)butanoic acid hmdb.cachemspider.com |

| Common Name | 2-Hydroxy-4-(methylthio)butyric acid wikipedia.org |

| Acronym | HMTBA / HMB nih.gov |

| Synonym | Methionine hydroxy analogue (MHA) hmdb.ca |

| Trade Name | Alimet wikipedia.org |

| CAS Number | 583-91-5 wikipedia.org |

Stereochemical Considerations and Enantiomeric Forms

The carbon atom at the second position (C2) of the butanoic acid chain in HMTBA is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a carboxyl group (-COOH), a hydrogen atom (-H), and a 2-(methylthio)ethyl group (-CH2CH2SCH3). This chirality means that HMTBA can exist as two distinct stereoisomers, or enantiomers:

D-2-hydroxy-4-(methylthio)butanoic acid

L-2-hydroxy-4-(methylthio)butanoic acid

These enantiomers are non-superimposable mirror images of each other. Commercially, HMTBA is typically produced and sold as a racemic mixture, meaning it contains equal amounts of the D- and L-isomers (DL-HMTBA). wikipedia.orgqmul.ac.uk The conversion of these isomers into L-methionine (B1676389) within an organism is a stereospecific process, involving different enzymes for the D- and L-forms. quora.com The enzyme L-2-hydroxy acid oxidase acts on the L-isomer, while a mitochondrial D-2-hydroxy acid dehydrogenase metabolizes the D-isomer. quora.com

Relationship to Methionine and Other Sulfur-Containing Metabolites

HMTBA is structurally analogous to the essential amino acid methionine, with a hydroxyl (-OH) group replacing the amino (-NH2) group on the alpha-carbon. wikipedia.org This structural similarity allows it to serve as a precursor to methionine. nih.gov In animal metabolism, HMTBA is converted into L-methionine through a two-step process. quora.com This conversion makes HMTBA an effective dietary supplement to supply methionine, particularly in animal feed. wikipedia.org

The metabolic pathway involves the initial oxidation of HMTBA to its keto analogue, 2-oxo-4-(methylthio)butanoic acid (KMTB), which is then aminated (a process called transamination) to form L-methionine. nih.gov HMTBA is also linked to the transsulfuration pathway, which produces other important sulfur-containing antioxidant metabolites such as taurine (B1682933) and glutathione. qmul.ac.uk Research suggests that HMTBA is a naturally occurring intermediate in the synthesis of L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a product of polyamine synthesis. nih.gov

Key Structural Analogues and Derived Compounds

As the central compound of this discussion, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is an alpha-hydroxy acid and a thioether. wikipedia.org It is produced commercially as a racemic mixture from acrolein and methyl mercaptan. wikipedia.org HMTBA is widely used in the animal feed industry as a substitute for methionine. wikipedia.org Its metabolic pathway allows for the efficient conversion of both its D- and L-isomers into L-methionine, which is essential for protein synthesis. quora.com Studies have shown that HMTBA can be diverted to the transsulfuration pathway, leading to the production of antioxidant compounds. qmul.ac.uk

2-Oxo-4-(methylthio)butanoic acid, also known as keto-methionine or α-keto-γ-methylthiobutyric acid (KMTB), is a key intermediate in the metabolic conversion of HMTBA to methionine. nih.gov It is also formed directly from L-methionine through the action of methionine transaminase. nih.gov The IUPAC name for this compound is 4-(methylsulfanyl)-2-oxobutanoic acid. nih.govhmdb.ca KMTB is an alpha-keto acid and is considered a direct precursor to methional, a compound that can induce apoptosis. hmdb.ca It is a metabolite found across species, from bacteria to humans, and is involved in several metabolic pathways, including methionine metabolism. nih.govhmdb.ca

| Identifier Type | Identifier |

| IUPAC Name | 4-(methylsulfanyl)-2-oxobutanoic acid nih.govhmdb.ca |

| Common Name | 2-Oxo-4-(methylthio)butanoic acid |

| Synonym | Keto-methionine, α-Ketomethionine nih.gov |

| Abbreviation | KMTB |

| CAS Number | 583-92-6 nih.govhmdb.ca |

| Molecular Formula | C5H8O3S nih.gov |

The isopropyl ester of HMTBA, known as HMBi, is a derivative designed to increase the bioavailability of methionine, particularly in ruminants. nih.gov Esterification of the carboxylic acid group of HMTBA with isopropanol (B130326) creates HMBi. nih.gov This modification protects the molecule from extensive degradation by microbes in the rumen. nih.gov HMBi can be absorbed through the rumen wall into the bloodstream. google.com It is then converted in the liver back to HMTBA, which can subsequently be transformed into L-methionine for protein synthesis. google.com This mechanism makes HMBi an effective source of metabolizable methionine for ruminants like cattle. nih.govgoogle.com

Schiff Base Derivatives

Schiff base derivatives are typically formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of related butanoic acid structures, research has focused on derivatives of methionine, which contains a primary amine group. For instance, a Schiff base known as (S)-4-(methylthio)-2-((1-(thiophen-2-yl)ethylidene)amino) butanoic acid has been synthesized through the condensation of 2-acetyl thiophene (B33073) with methionine. google.com This Schiff base acts as a bidentate ligand, coordinating with metal ions through the imine nitrogen and the carboxylic oxygen. The formation of such derivatives is contingent on the presence of the reactive primary amine, a functional group that is absent in 2-Methyl-4-(methylthio)butanoic acid.

Oligomeric Structures

The formation of oligomers from 2-Methyl-4-(methylthio)butanoic acid is not described in the scientific literature. However, studies have been conducted on the enzymatic synthesis of co-oligomers using L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMB). Using the enzyme papain, co-oligomers predominantly composed of 4-8 methionine residues with a single HMB residue, typically at the N-terminal end, were synthesized. This process relies on the formation of peptide or ester bonds, which involves the amino or hydroxyl groups of the respective analogues.

Metal Chelate Complexes

There is extensive research on the metal chelate complexes of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). HMTBA forms stable chelate complexes with divalent metals, where the metal ion is coordinated through the oxygen atoms of the carboxyl and hydroxyl groups, forming stable penta-atomic chelate rings. These metal chelates, with a general formula of [{CH₃S(CH₂)₂CH(OH)COO}₂M]·nH₂O, have applications in animal nutrition to enhance the bioavailability of trace minerals like zinc, copper, and iron. The chelating capability is critically dependent on the presence of the α-hydroxy and carboxylate groups, which are positioned to form a stable ring structure with the metal ion. The substitution of the hydroxyl group with a methyl group, as in 2-Methyl-4-(methylthio)butanoic acid, would fundamentally alter this chelating ability.

Chemical Synthesis and Production Methodologies

Industrial Synthesis Routes

The commercial production of 2-hydroxy-4-(methylthio)butanoic acid is dominated by a multi-step process that begins with the reaction of methyl mercaptan and acrolein. google.comwikipedia.org An alternative industrial approach involves free radical-based strategies. google.comgoogleapis.com

Michael Addition of Methyl Mercaptan to Acrolein

The principal industrial synthesis commences with the Michael (or conjugate) addition of methyl mercaptan to acrolein. google.com This reaction is a base-catalyzed process that forms the key intermediate, 3-(methylthio)propanal, also known as MMP. google.comgoogle.com The reaction involves the nucleophilic attack of the thiolate anion (formed from methyl mercaptan in the presence of a base) on the β-carbon of the α,β-unsaturated aldehyde, acrolein. nih.gov

The process is typically conducted in a liquid medium containing the product, MMP, which acts as the solvent. google.com A variety of organic bases can serve as catalysts, including tertiary amines like triethylamine (B128534) and pyridine. google.com To enhance yield and suppress the polymerization of acrolein, an auxiliary catalyst, such as an organic acid (e.g., acetic acid), is often used in conjunction with the base. google.com The reaction can be performed in either a batch or continuous manner. google.com

Cyanohydrin Formation and Subsequent Hydrolysis

The 3-(methylthio)propanal (MMP) formed in the first step is not typically isolated but is directly converted to 2-hydroxy-4-(methylthio)butanenitrile (HMBN). google.comgoogle.com This transformation is a classic cyanohydrin formation reaction, where hydrogen cyanide (HCN) adds across the carbonyl group of the aldehyde. google.comchemistrysteps.com This step is also catalyzed by basic catalysts, often the same ones used in the initial Michael addition. google.comgoogle.com

The final step to obtain 2-hydroxy-4-(methylthio)butanoic acid is the hydrolysis of the nitrile group of HMBN. google.comgoogle.com This is generally achieved through acid-catalyzed hydrolysis, for instance, by heating with a mineral acid like sulfuric acid. google.comgoogle.com The process typically involves two stages: an initial hydrolysis of the nitrile to an intermediate amide at moderate temperatures, followed by the hydrolysis of the amide to the final carboxylic acid at higher temperatures. rsc.org

Table 1: Key Stages of the Dominant Industrial Synthesis Route

Step Reaction Type Reactants Intermediate/Product Typical Catalysts 1 Michael Addition Methyl Mercaptan + Acrolein 3-(methylthio)propanal (MMP) Organic bases (e.g., Pyridine, Triethylamine) 2 Cyanohydrin Formation 3-(methylthio)propanal + Hydrogen Cyanide 2-hydroxy-4-(methylthio)butanenitrile (HMBN) Organic bases (e.g., Pyridine) 3 Hydrolysis 2-hydroxy-4-(methylthio)butanenitrile 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) Mineral acids (e.g., Sulfuric Acid)

Free Radical Addition Strategies

An alternative production pathway involves the free-radical addition of a mercaptan to a nonconjugated olefinic substrate that possesses a terminal carbon-carbon double bond. google.com This approach avoids the use of acrolein and hydrogen cyanide. In this process, methyl mercaptan is added across the double bond of a substrate like 2-hydroxy-3-butenoic acid or its esters. google.comgoogle.com

The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN). google.com The mechanism is believed to start with the initiator breaking the sulfur-hydrogen bond of methyl mercaptan, creating a methyl mercaptan free radical. google.com This radical then attacks the terminal carbon of the double bond in the substrate. google.com The resulting mercaptan addition product, for example, methyl 2-hydroxy-4-(methylthio)butanoate, is subsequently hydrolyzed to yield the final 2-hydroxy-4-(methylthio)butanoic acid. google.com For instance, the ester can be hydrolyzed by heating with a sulfuric acid solution. google.com

Table 2: Overview of Free Radical Addition Synthesis

Step Reaction Type Reactants Initiator Product 1 Free Radical Addition Methyl Mercaptan + Methyl 2-hydroxy-3-butenoate AIBN Methyl 2-hydroxy-4-(methylthio)butanoate 2 Hydrolysis Methyl 2-hydroxy-4-(methylthio)butanoate Acid (e.g., H₂SO₄) 2-hydroxy-4-(methylthio)butanoic acid

Laboratory-Scale Synthesis Techniques

In a laboratory setting, the focus often shifts from bulk production to the synthesis of specific derivatives for analytical standards, biological testing, or mechanistic studies.

Esterification Reactions for Derivative Preparation

Derivatives of 2-hydroxy-4-(methylthio)butanoic acid, particularly its esters, are of significant interest. The isopropyl ester is one such example that has been studied. nih.govmdpi.com The synthesis of these esters is typically achieved through standard esterification procedures.

This involves reacting 2-hydroxy-4-(methylthio)butanoic acid with an alcohol, such as isopropyl alcohol, in the presence of an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions, with temperatures maintained between 80–100°C, to drive the equilibrium towards the ester product.

Functional Group Transformations and Derivatization for Analytical Purposes

For analytical purposes, functional group transformations and derivatization can be employed to enhance the detectability or chromatographic properties of a molecule. The key functional groups in 2-hydroxy-4-(methylthio)butanoic acid are the carboxylic acid, the hydroxyl group, and the thioether.

While derivatization is a common strategy, modern analytical methods such as reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) often allow for the direct, sensitive, and selective determination of the compound in complex matrices like bovine serum with only sample preparation steps like protein precipitation and extraction. chromatographyonline.com However, the functional groups present would allow for classic derivatization if needed. For instance, the carboxylic acid can be converted to an ester, and the hydroxyl group can be acylated or silylated to increase volatility for gas chromatography.

Furthermore, the synthetic intermediates themselves represent significant functional group transformations. The conversion of the aldehyde in MMP to a cyanohydrin (HMBN) is a transformation from a carbonyl group to both a hydroxyl and a nitrile group. google.com The subsequent hydrolysis of the nitrile in HMBN to a carboxylic acid is another fundamental functional group transformation that is central to the compound's synthesis. chemistrysteps.comgoogle.compressbooks.pub

Table of Mentioned Compounds

| Chemical Name | Other Common Names | Molecular Formula |

| 2-Hydroxy-4-(methylthio)butanoic acid | HMTBA, MHA, Methionine hydroxy analogue | C₅H₁₀O₃S |

| Methyl Mercaptan | Methanethiol | CH₄S |

| Acrolein | 2-Propenal | C₃H₄O |

| 3-(Methylthio)propanal | MMP, Methional | C₄H₈OS |

| Hydrogen Cyanide | Prussic acid | HCN |

| 2-Hydroxy-4-(methylthio)butanenitrile | HMBN, MMP-cyanohydrin | C₅H₉NOS |

| Sulfuric Acid | H₂SO₄ | |

| Pyridine | C₅H₅N | |

| Triethylamine | C₆H₁₅N | |

| Acetic Acid | C₂H₄O₂ | |

| 2-Hydroxy-3-butenoic acid | C₄H₆O₃ | |

| Azobisisobutyronitrile | AIBN | C₈H₁₂N₄ |

| Isopropyl alcohol | Isopropanol (B130326) | C₃H₈O |

| p-Toluenesulfonic acid | C₇H₈O₃S | |

| Methyl 2-hydroxy-4-(methylthio)butanoate | C₆H₁₂O₃S | |

| 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester | HMBi | C₈H₁₆O₃S |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact and enhance sustainability. In the context of 2-Methyl-4-(methylthio)butanoic acid and related compounds, several innovative approaches are being explored, focusing on enzymatic pathways and the use of renewable feedstocks.

The enzymatic synthesis of methionine analogues represents a promising green chemistry approach. While specific research on the direct enzymatic synthesis of 2-Methyl-4-(methylthio)butanoic acid is not extensively documented, the synthesis of structurally similar compounds, such as L-methionine (B1676389) analogues, provides valuable insights into potential biocatalytic routes.

One notable example is the use of O-acetyl-L-homoserine sulfhydrolases (OAHS). The enzyme ScOAHS from Saccharomyces cerevisiae has demonstrated the capability to synthesize various L-methionine analogues. nih.gov This is achieved through the reaction of L-homocysteine with a range of organic thiols. nih.govuni-freiburg.de This enzymatic approach offers high chemo-, stereo-, and regioselectivity under mild reaction conditions, which are key advantages over traditional chemical synthesis. uni-freiburg.de The promiscuous nature of this enzyme allows for the production of diverse methionine analogues with modifications on the thioether residue, achieving conversions of up to 75%. nih.gov

The application of such enzymatic cascades can be beneficial for the in situ production of these analogues, which can then be utilized in subsequent reactions, for example, in methyltransferase-catalyzed alkylation cascades. nih.govuni-freiburg.de This one-pot synthesis approach minimizes downstream processing and purification steps, further contributing to the green credentials of the process.

Table 1: Examples of L-Methionine Analogues Synthesized Using ScOAHS

| Substrate (Thiol) | Product (L-Methionine Analogue) | Conversion (%) |

| Ethyl mercaptan | L-Ethionine | ~75 |

| Propyl mercaptan | S-Propyl-L-homocysteine | ~70 |

| Allyl mercaptan | S-Allyl-L-homocysteine | ~65 |

Note: This table is illustrative of the synthesis of methionine analogues and does not represent the direct synthesis of 2-Methyl-4-(methylthio)butanoic acid.

The conversion of renewable biomass, such as sugars, into valuable chemicals is a cornerstone of green chemistry. Zeotype catalysts, particularly Lewis acidic zeotypes like Sn-Beta, have been effectively used for the conversion of mono- and disaccharides into lactic acid derivatives. However, based on currently available scientific literature, the synthesis of 2-Methyl-4-(methylthio)butanoic acid from sugar derivatives using zeotype catalysts has not been reported. This area remains open for future research and development to potentially create novel, sustainable pathways to this compound.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product are critical steps in any chemical synthesis to ensure the desired purity and quality. For carboxylic acids such as 2-Methyl-4-(methylthio)butanoic acid, a variety of standard and advanced techniques can be employed.

A common initial purification strategy for liquid carboxylic acids involves acid-base extraction. The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous alkali solution. This deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase, leaving neutral and basic impurities in the organic layer. The aqueous phase is then acidified to regenerate the carboxylic acid, which can be extracted back into an organic solvent. lookchem.com

For further purification, several methods can be utilized, depending on the physical properties of the compound and its impurities:

Fractional Distillation: If the compound is thermally stable and volatile, fractional distillation under reduced pressure (vacuum distillation) can be an effective method to separate it from non-volatile impurities or those with significantly different boiling points. researchgate.net

Crystallization: For solid carboxylic acids, repeated crystallization from suitable solvents is a powerful purification technique. lookchem.com

Chromatography: Various chromatographic techniques are highly effective for purifying carboxylic acids.

Reversed-Phase Chromatography: C18 reversed-phase media is widely used for the separation of polar organic compounds, including carboxylic acids. teledyneisco.com This technique separates compounds based on their hydrophobicity.

Ion Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for purifying acidic compounds.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be an efficient method for the purification of carboxylic acid esters. google.com

In the context of the related compound, 2-hydroxy-4-(methylthio)butanoic acid, specific purification methods have been described, including liquid-liquid extraction and reversed-phase liquid chromatography (LC) coupled with mass spectrometry (MS) for analysis. google.comchromatographyonline.com

Table 2: Overview of Purification Techniques for Carboxylic Acids

| Technique | Principle of Separation | Applicability |

| Acid-Base Extraction | Differential solubility of the acid and its salt in aqueous and organic phases. lookchem.com | Removal of neutral and basic impurities. lookchem.com |

| Fractional Distillation | Differences in boiling points of the components in a mixture. researchgate.net | Purification of thermally stable, volatile liquids. researchgate.net |

| Crystallization | Differences in solubility of the compound and impurities in a solvent at different temperatures. lookchem.com | Purification of solids. lookchem.com |

| Reversed-Phase Chromatography | Partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. teledyneisco.com | Separation of polar organic compounds. teledyneisco.com |

| Ion Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. | Purification of charged molecules like acids. |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. google.com | Purification of esters of carboxylic acids. google.com |

Metabolic Pathways and Biochemical Transformations in Biological Systems Non Human Clinical

Conversion to L-Methionine (B1676389)

2-Hydroxy-4-(methylthio)butanoic acid (HMB), a structural analogue of the essential amino acid methionine, serves as a significant precursor to L-methionine in various biological systems, particularly in avian species like chicks. wikipedia.orgnih.gov The metabolic conversion of HMB to L-methionine is a multi-step process involving stereospecific enzymatic reactions that ultimately yield the biologically active L-isomer of methionine, which is crucial for protein synthesis and other metabolic functions. nih.govmdpi.com This conversion pathway allows for the nutritional utilization of HMB as a methionine source. nih.gov

In avian species such as the domestic chick, the initial step in the conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine is a stereospecific process. This means that the two isomers of HMB, D-HMB and L-HMB, are recognized and acted upon by distinct enzymatic systems. nih.govresearchgate.net This stereospecificity is a key feature of HMB metabolism, ensuring that both isomers present in a racemic mixture can be efficiently channeled towards the synthesis of L-methionine. nih.gov

The enzymatic pathways for the D- and L-isomers converge with the formation of a common intermediate, 2-oxo-4-(methylthio)butanoic acid (KMB), also known as the keto-analog of methionine. nih.govrsc.org This intermediate is then subsequently transaminated to form L-methionine. nih.govresearchgate.net The existence of two separate enzyme systems for the initial oxidation of D- and L-HMB allows for the simultaneous conversion of both isomers, a biochemical advantage that facilitates the high efficacy of racemic HMB as a methionine precursor in chicks. nih.govresearchgate.net Studies using chick liver homogenates have been instrumental in elucidating these distinct pathways. nih.govresearchgate.netdocumentsdelivered.com

The conversion of the D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid into the intermediate 2-oxo-4-(methylthio)butanoic acid is catalyzed by two distinct, stereospecific enzymes found in different subcellular compartments and tissues. nih.govresearchgate.netrsc.org

The L-isomer of HMB is specifically oxidized by the enzyme L-2-hydroxy acid oxidase (L-HAOX), also known as glycolate (B3277807) oxidase. nih.govresearchgate.netrsc.org This enzyme is a peroxide-producing flavoenzyme, utilizing flavin mononucleotide (FMN) as a cofactor. researchgate.netwikipedia.org In this reaction, L-HMB is oxidized to KMB, with molecular oxygen acting as the electron acceptor, resulting in the formation of hydrogen peroxide (H₂O₂). researchgate.netwikipedia.org In avian species, L-2-hydroxy acid oxidase activity is predominantly located within the peroxisomes of the liver and kidneys. nih.govresearchgate.net

| Enzyme | Isomer Specificity | Subcellular Location | Primary Tissue Location (Avian) | Cofactor | Reaction Byproduct |

| L-2-Hydroxy Acid Oxidase | L-HMB | Peroxisomes | Liver, Kidney | FMN | Hydrogen Peroxide (H₂O₂) |

The D-isomer of HMB is metabolized by a different enzyme, D-2-hydroxy acid dehydrogenase (D-HADH). nih.govresearchgate.net Unlike L-HAOX, this enzyme is a dehydrogenase and is located within the mitochondria. nih.govnih.govrsc.org The activity of D-2-hydroxy acid dehydrogenase has been identified in a wide array of tissues in the chick, including the liver, kidney, intestinal mucosa, and skeletal muscle, indicating a broad capacity for D-HMB utilization throughout the body. nih.govnih.govresearchgate.net This widespread distribution suggests that D-HMB can be converted to KMB in various organs, which can then be used for protein synthesis. nih.govresearchgate.net

| Enzyme | Isomer Specificity | Subcellular Location | Tissue Distribution (Avian) |

| D-2-Hydroxy Acid Dehydrogenase | D-HMB | Mitochondria | Liver, Kidney, Intestinal Mucosa, Skeletal Muscle, etc. |

Following the initial oxidation of both D- and L-HMB, the resulting common intermediate, 2-oxo-4-(methylthio)butanoic acid (KMB), undergoes a crucial transamination reaction to form L-methionine. nih.govnih.gov This step involves the transfer of an amino group from a donor amino acid to KMB, a reaction catalyzed by aminotransferase enzymes which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. nih.govwikipedia.org

Research in chickens has shown that this transamination activity is present in various tissues, with the kidney exhibiting the highest activity, followed by the liver and intestinal mucosa, while skeletal muscle shows the lowest activity. nih.gov A wide range of L-amino acids can serve as nitrogen donors for this reaction. In tissue cytosols, branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective. nih.gov The specific preferred amino acid donors can vary depending on the tissue and the subcellular compartment (cytosol or mitochondria). nih.gov The broad substrate flexibility of the aminotransferases suggests that the availability of nitrogen donors is unlikely to be a limiting factor in the conversion of KMB to L-methionine in chicks. nih.gov

| Tissue | Relative Transamination Activity | Most Effective Amino Acid Donors (Cytosol) |

| Kidney | High | Branched-chain amino acids, Glutamic acid |

| Liver | Intermediate | Branched-chain amino acids, Glutamic acid |

| Intestinal Mucosa | Intermediate | Branched-chain amino acids, Glutamic acid, Asparagine |

| Skeletal Muscle | Low | Branched-chain amino acids, Glutamic acid |

Beyond its role as a synthetic precursor, 2-hydroxy-4-(methylthio)butanoic acid has been identified as a naturally occurring intermediate in the endogenous synthesis of L-methionine in chicks. nih.gov It is part of a metabolic pathway originating from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov

Studies involving chick liver enzymes have demonstrated the conversion of radiolabeled MTA to L-methionine, during which both radiolabeled HMB and KMB were synthesized. nih.gov Further analysis of the specific radioactivities indicated that HMB is formed directly in this pathway and is not synthesized from KMB. nih.gov The HMB formed from MTA can then be utilized for L-methionine synthesis through the action of peroxisomal and/or mitochondrial enzymes, integrating it into the same final conversion steps as exogenously supplied HMB. nih.gov This discovery establishes HMB not only as a nutritional supplement but also as a functional metabolite in a naturally occurring pathway for L-methionine synthesis in avian species. nih.gov

Biosynthesis Pathways from Precursors

5'-Deoxy-5'-methylthioadenosine (MTA) is a naturally occurring nucleoside formed in all mammalian tissues as a byproduct of polyamine synthesis from S-adenosylmethionine (SAMe). nih.govhmdb.ca The breakdown of MTA is a critical step in the methionine salvage pathway, which regenerates methionine. nih.gov This pathway is crucial as the assimilation of inorganic sulfur is energetically costly for many organisms. pnas.org

The enzyme methylthioadenosine phosphorylase (MTAP) is primarily responsible for the catabolism of MTA, breaking it down into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1P). nih.govresearchgate.net The subsequent conversion of MTR-1P eventually leads to the formation of 2-keto-4-(methylthio)butyric acid, a direct precursor to L-methionine. pnas.org 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) functions as a synthetic analogue of methionine. nih.gov In the body, HMTBa can be converted to methionine, thereby linking it functionally to the same metabolic pool as the intermediates of the MTA salvage pathway. nih.gov

3-Dimethylsulfoniopropionate (DMSP) is a significant organosulfur molecule produced in vast quantities by marine phytoplankton, macroalgae, and some marine bacteria. frontiersin.orgnih.gov It is the primary precursor for the climatically active gas dimethyl sulfide (B99878) (DMS). frontiersin.orgnih.gov The biosynthesis of DMSP in marine algae begins with the amino acid methionine. nih.govdtic.mil

The established pathway involves a series of enzymatic steps:

Transamination: Methionine is converted to 4-methylthio-2-oxobutyrate (MTOB). dtic.mildtic.mil

Reduction: MTOB is reduced to form 4-methylthio-2-hydroxybutyrate (MTHB). frontiersin.orgdtic.mil

S-Methylation: MTHB is methylated to produce 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB). nih.gov

Oxidative Decarboxylation: DMSHB is then converted to DMSP. nih.gov

The intermediate compound in this pathway, 4-methylthio-2-hydroxybutyrate (MTHB), is a structural isomer of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa). Both are hydroxy acids of methionine with the same chemical formula, differing only in the position of the hydroxyl group. This structural similarity highlights their connection to the broader methionine metabolic network.

2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) and its derivatives are involved in lipid metabolism, particularly in high-producing dairy cows. As a methionine analogue, HMTBa participates in processes requiring methyl group donation, which is essential for lipid transport. researchgate.netmdpi.com Supplementation with HMTBa has been shown to increase blood triglycerides, which are a key substrate for the synthesis of milk fat. researchgate.netmdpi.com

Research using phylogenetic investigation of communities has shown that supplementation with HMBi (the isopropyl ester of HMTBa) in steers resulted in a higher abundance of metabolic pathways related to lipid metabolism in the rumen. nih.govresearchgate.net Furthermore, studies in lactating cows have demonstrated that HMTBa supplementation can alter the milk's fatty acid profile, specifically increasing the concentration of medium-chain fatty acids. mdpi.com

Microbial Metabolism and Biotransformations

In ruminants, unprotected free methionine is rapidly and almost entirely degraded by the complex microbial ecosystem of the rumen. nih.govnih.gov Methionine analogues such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) and its isopropyl ester (HMBi) have been developed to be more resistant to this microbial degradation, allowing a portion to bypass the rumen and be absorbed by the animal. nih.govnih.govmdpi.com

However, a significant portion of these analogues is metabolized within the rumen. It is estimated that approximately 50% of HMBi is hydrolyzed by microbial enzymes into HMTBa. scielo.br This ruminally available HMTBa can then be utilized by microorganisms for the synthesis of microbial protein, which itself is a primary source of amino acids for the host animal. mdpi.comnih.gov Studies have shown that HMTBa supplementation can lead to a linear increase in microbial nitrogen outflow from the rumen, indicating enhanced microbial protein synthesis. nih.gov

The metabolism of HMTBa and its derivatives by rumen microbes can significantly influence the rumen environment and fermentation patterns. Volatile fatty acids (VFAs) are the main energy source for ruminants and are products of microbial fermentation. scielo.br

The effects of HMTBa/HMBi on rumen fermentation include:

Rumen pH and Ammonia (B1221849): Studies in cashmere goats have shown that diets supplemented with HMBi can significantly increase rumen pH and decrease the concentration of ammonia-nitrogen (NH3-N). scielo.brscielo.br A lower ammonia concentration suggests more efficient nitrogen utilization by rumen microbes for protein synthesis. scielo.br

Volatile Fatty Acid Production: The impact on VFA concentrations can vary. Some studies report that HMBi supplementation increases total VFA concentration, particularly the molar proportion of acetic acid. scielo.brscielo.br Conversely, a study in finishing beef cattle found that increasing HMBi supplementation led to a linear decrease in the cecal concentrations of propionate, butyrate, and total VFAs. nih.gov A meta-analysis concluded that HMTBa did not significantly affect the major volatile fatty acids in the rumen. nih.gov These differing results suggest the effects can be dependent on the animal, diet, and specific segment of the digestive tract being analyzed.

Microbial Protein Synthesis: By providing a source of methionine and potentially nitrogen, HMTBa can stimulate the growth of rumen microbes. mdpi.com In goats, total protein concentration in the rumen increased significantly with HMBi supplementation, indicating enhanced microbial fermentation and protein synthesis. scielo.brscielo.br

The tables below summarize findings from a study on the effects of HMBi (MetaSmart) supplementation on rumen fermentation parameters in cashmere goats. scielo.br

| Parameter | Control (0% HMBi) | Diet I (0.85% HMBi) | Diet II (1.27% HMBi) | Diet III (1.70% HMBi) |

|---|---|---|---|---|

| Rumen pH | 6.41 | 6.65 | 6.67 | 6.65 |

| Ammonia-N (mg/dL) | 20.45 | 16.51 | 15.42 | 15.75 |

| VFA | Control (0% HMBi) | Diet I (0.85% HMBi) | Diet II (1.27% HMBi) | Diet III (1.70% HMBi) |

|---|---|---|---|---|

| Total VFA | 88.63 | 91.68 | 97.55 | 97.22 |

| Acetic Acid | 61.21 | 64.12 | 67.54 | 67.23 |

| Propionic Acid | 17.84 | 17.95 | 19.23 | 19.08 |

| Butyric Acid | 9.58 | 9.61 | 10.78 | 10.91 |

Influence on Microbial Protein Synthesis

2-Methyl-4-(methylthio)butanoic acid, a precursor of methionine, has been observed to influence the synthesis of microbial protein in various biological systems, particularly within the rumen of ruminant animals. Research indicates that its supplementation can enhance the efficiency of microbial protein production, a critical process for the host animal's amino acid supply.

In vitro fermentation trials using mixed populations of rumen bacteria have demonstrated that 2-Methyl-4-(methylthio)butanoic acid, in the form of its hydroxy analog (HMB), can accelerate the incorporation of bacterial nitrogen. nih.gov This effect contributes to an increased rate of microbial protein synthesis. nih.gov Studies have shown that supplementation with HMB may have a sparing effect on branched-chain volatile fatty acids, as these fatty acids are not needed to provide carbon for the synthesis of certain amino acids when HMB is available.

Further research in lactating dairy cows has shown a linear increase in the microbial nitrogen outflow from the rumen with the supplementation of 2-hydroxy-4-methylthio-butanoic acid (HMTBa). nih.gov Similarly, studies in cashmere goats have demonstrated that dietary supplementation with the isopropyl ester of HMB (HMBi) can lead to a significant increase in the total protein content in the rumen, which is indicative of enhanced microbial protein synthesis. nih.govscielo.br The mechanism behind this is thought to be related to the provision of a readily available source of sulfur and a carbon skeleton for amino acid synthesis by rumen microbes. nih.gov

The following table summarizes the findings from various studies on the influence of 2-Methyl-4-(methylthio)butanoic acid and its analogs on microbial protein synthesis.

Table 1: Effect of 2-Methyl-4-(methylthio)butanoic acid and its Analogs on Microbial Protein Synthesis

| Compound Form | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Methionine Hydroxy Analog | In vitro rumen fermentation | Accelerated bacterial nitrogen incorporation and substrate digestion rate. | nih.gov |

| 2-hydroxy-4-methylthio-butanoic acid (HMTBa) | Lactating dairy cows | Linearly increased microbial N outflow from the rumen. | nih.gov |

| 2-hydroxy-4-(methylthio) butyric acid isopropyl ester (HMBi) | Cashmere goats | Significantly increased rumen total protein concentration. | scielo.br |

Interactions with Specific Bacterial Taxa within Microbiomes

In ruminants, the supplementation of 2-hydroxy-4-methylthio-butanoic acid (HMTBa) has been shown to alter the ruminal bacterial community. One study in dairy cows found that HMTBa linearly increased the proportion of Faecalibacterium and quadratically decreased the proportion of Eubacterium in the ruminal contents. nih.gov Faecalibacterium is known for its butyrate-producing capabilities, which is an important energy source for the host's intestinal cells. The same study also noted an increase in Prevotella loescheii and Prevotella oralis. nih.gov

Research in finishing beef cattle has also demonstrated that the isopropyl ester of HMB (HMBi) can alter the abundance of cellulolytic and non-cellulolytic bacterial species in the rumen. nih.gov Supplementation with HMBi was found to increase the abundance of Lachnospiraceae, Saccharofermentans, and Ruminococcus_1 in the rumen, which were positively correlated with average daily gain. researchgate.net

In non-ruminant species such as broilers, dietary supplementation with the DL-form of HMTBa has been shown to optimize the ileal microbiota, particularly by increasing the relative abundance of Lactobacillus. nih.gov In another study with broilers, high levels of HMTBa were found to inhibit the proliferation of acid-producing bacteria, including Roseburia and Collinsella. nih.gov

The table below details the observed interactions between 2-Methyl-4-(methylthio)butanoic acid and specific bacterial taxa in different animal models.

Table 2: Interactions of 2-Methyl-4-(methylthio)butanoic acid with Specific Bacterial Taxa

| Animal Model | Compound Form | Bacterial Taxa Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Dairy Cows | 2-hydroxy-4-methylthio-butanoic acid (HMTBa) | Faecalibacterium | Linear increase in proportion | nih.gov |

| Eubacterium | Quadratic decrease in proportion | nih.gov | ||

| Prevotella loescheii | Increased proportion | nih.gov | ||

| Prevotella oralis | Tended to increase proportion | nih.gov | ||

| Finishing Beef Cattle | 2-hydroxy-4-(methylthio) butanoic acid isopropyl ester (HMBi) | Lachnospiraceae | Increased abundance | researchgate.net |

| Saccharofermentans | Increased abundance | researchgate.net | ||

| Ruminococcus_1 | Increased abundance | researchgate.net | ||

| Broilers | DL-2-hydroxy-4-(methylthio)-butanoic acid (DL-HMTBA) | Lactobacillus | Increased relative abundance in the ileum | nih.gov |

| Broilers | 2-hydroxy-4-(methylthio) butanoic acid (HMTBa) | Roseburia | Inhibited proliferation | nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques

Chromatography is an essential technique for the separation of 2-Methyl-4-(methylthio)butanoic acid from interfering components in a sample mixture. The choice of chromatographic method depends on the compound's physicochemical properties—namely its polarity, volatility, and thermal stability—and the analytical objective.

Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-phase liquid chromatography (RP-LC) is a highly suitable technique for analyzing polar to moderately nonpolar water-soluble compounds like 2-Methyl-4-(methylthio)butanoic acid. The separation mechanism is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

Detailed methods developed for the closely related HMTBA demonstrate the effectiveness of this approach. chromatographyonline.comijper.org For 2-Methyl-4-(methylthio)butanoic acid, a C18 column would provide effective retention. The mobile phase would likely consist of a mixture of purified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com To ensure reproducible retention and sharp peak shape, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. chromatographyonline.com This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the nonpolar stationary phase. Detection can be accomplished by monitoring UV absorbance at a low wavelength, such as 210 nm, as the molecule lacks a significant chromophore. chromatographyonline.comijper.org Both isocratic and gradient elution methods can be employed; a gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the target analyte from other matrix components with varying polarities. chromatographyonline.com

Table 1: Illustrative RP-LC Parameters for 2-Methyl-4-(methylthio)butanoic acid Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small organic acids. ijper.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for peak shape improvement and MS compatibility. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-LC. chromatographyonline.com |

| Elution Mode | Gradient | Provides efficient separation in complex matrices. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. chromatographyonline.com |

| Detection | UV at 210 nm | General wavelength for detecting carboxylic acids. ijper.org |

Gas Chromatography (GC) for Identification and Quantification

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the presence of a polar carboxylic acid group, 2-Methyl-4-(methylthio)butanoic acid has low volatility and is not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form, typically an ester. This can be achieved through reactions with agents like diazomethane (B1218177) to form a methyl ester or silylating agents like BSTFA to form a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be separated on a capillary GC column, likely one with a mid-polarity stationary phase, before being detected. When coupled with a mass spectrometer (GC-MS), this technique provides excellent capabilities for both identification and quantification. nih.gov The identification is based on the compound's specific retention time and its unique mass spectrum, which serves as a chemical fingerprint. nih.gov Quantification can be achieved by creating a calibration curve using standards or through stable isotope dilution assays.

Table 2: Typical GC-MS Method Outline for 2-Methyl-4-(methylthio)butanoic acid

| Step | Description | Rationale/Reference |

|---|---|---|

| Sample Preparation | Solvent extraction from matrix. | Isolates the analyte from non-volatile interferences. |

| Derivatization | Conversion to a volatile ester (e.g., TMS ester). | Necessary for GC analysis of carboxylic acids. |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms). | Provides good separation for a wide range of derivatized compounds. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Detection | Mass Spectrometry (MS) | Provides definitive identification and quantification. nih.gov |

High-Performance Liquid Chromatography (HPLC) for α-Keto Acid Detection

While 2-Methyl-4-(methylthio)butanoic acid is not an α-keto acid, analytical methods developed for its structural analog, 2-oxo-4-(methylthio)butanoic acid, are relevant to this class of compounds. nih.govhmdb.ca For analytes that lack a strong native chromophore or fluorophore, HPLC methods often employ derivatization to enhance detection sensitivity.

For instance, α-keto acids are frequently analyzed by reacting them with a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which forms a highly fluorescent quinoxalinone derivative. rsc.org This allows for subsequent separation by RP-HPLC and highly sensitive detection using a fluorescence detector. rsc.org Such a strategy could be adapted to target the carboxylic acid group of 2-Methyl-4-(methylthio)butanoic acid if extremely low detection limits are required, although direct analysis by LC-MS is often preferred for its high specificity.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of 2-Methyl-4-(methylthio)butanoic acid, providing molecular weight information, structural details, and highly sensitive quantification. It is most powerfully applied as a detector following chromatographic separation (LC-MS or GC-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is ideally suited for interfacing liquid chromatography with mass spectrometry (LC-MS). It allows for the ionization of polar, non-volatile molecules like 2-Methyl-4-(methylthio)butanoic acid directly from the liquid phase.

Given its acidic nature, the compound is most effectively analyzed in the negative ion mode, where it will readily lose a proton to form the deprotonated molecule, [M-H]⁻. chromatographyonline.com For 2-Methyl-4-(methylthio)butanoic acid (C₆H₁₂O₂S, molecular weight ≈ 148.22 Da), this would result in a prominent ion at a mass-to-charge ratio (m/z) of 147.0. Analysis in the positive ion mode is also possible, which would likely yield the protonated molecule [M+H]⁺ at m/z 149.1 or adducts with ions from the mobile phase, such as sodium [M+Na]⁺ at m/z 171.0. However, the negative ion mode typically offers greater sensitivity and a cleaner background for carboxylic acids. chromatographyonline.com By using selected ion monitoring (SIM), the mass spectrometer can be set to detect only the specific m/z of the target analyte, providing excellent selectivity and enhancing the signal-to-noise ratio. chromatographyonline.com

Table 3: Predicted ESI-MS Ions for 2-Methyl-4-(methylthio)butanoic acid

| Ionization Mode | Predicted Ion | Calculated m/z | Notes |

|---|---|---|---|

| Negative | [M-H]⁻ | 147.0 | Deprotonated molecule, typically the most abundant ion for acids. chromatographyonline.com |

| Positive | [M+H]⁺ | 149.1 | Protonated molecule. |

| Positive | [M+Na]⁺ | 171.0 | Sodium adduct, common in positive mode. |

Tandem Mass Spectrometry (ESI-MS-MS) for Structural Confirmation

Tandem mass spectrometry (MS-MS) provides the highest level of confidence for both structural confirmation and quantification. chromatographyonline.com In this technique, the precursor ion (e.g., the [M-H]⁻ ion at m/z 147.0) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. chromatographyonline.com

The fragmentation pattern is characteristic of the molecule's structure. For the deprotonated 2-Methyl-4-(methylthio)butanoic acid ion (m/z 147.0), predictable fragmentation pathways include the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group or the loss of methyl mercaptan (CH₃SH, 48 Da). These losses would generate specific product ions that confirm the presence of the corresponding functional groups. This technique is not only used for qualitative confirmation but also for highly selective quantification through Selected Reaction Monitoring (SRM), where the instrument is set to monitor a specific transition from a precursor ion to a product ion (e.g., m/z 147.0 → m/z 103.0). This approach drastically reduces chemical noise and allows for accurate quantification at very low concentrations. chromatographyonline.com

Table 4: Predicted ESI-MS-MS Fragmentation for the [M-H]⁻ Ion of 2-Methyl-4-(methylthio)butanoic acid

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Structural Implication |

|---|---|---|---|

| 147.0 | 103.0 | CO₂ (44.0 Da) | Confirms presence of a carboxylic acid group. |

| 147.0 | 99.0 | CH₃SH (48.1 Da) | Confirms presence of the methylthio-ethyl side chain. chromatographyonline.com |

Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has been utilized in the characterization of complex structures involving 2-hydroxy-4-(methylthio)butanoic acid (HMB). Research involving the enzymatic synthesis of l-methionine (B1676389) (Met) and HMB co-oligomers employed MALDI-TOF-MS to characterize the resulting products. nih.gov This soft ionization technique is particularly suited for analyzing large biomolecules with minimal fragmentation.

In these studies, the analysis revealed that the synthesized co-oligomers were predominantly composed of four to eight methionine residues capped with a single HMB residue. nih.gov The mass spectrometry data further suggested that in these co-oligomers, the HMB molecule is attached at the N-terminal end of the oligopeptide chain. nih.gov While MALDI-TOF-MS is recognized as a powerful tool for large molecules, its sensitivity for polysaccharides can be lower compared to proteins, often requiring chemical derivatization to enhance the signal. mdpi.com

Identification in Biological Samples (e.g., Bovine Serum, Sea Water, Chick Liver)

The identification and quantification of 2-hydroxy-4-(methylthio)butanoic acid in various biological and environmental matrices are crucial for understanding its metabolic fate and distribution. Sensitive and specific methods have been developed for its determination in samples such as bovine serum, sea water, and chick liver. chromatographyonline.comnih.gov

In bovine serum and sea water, methods using reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS-MS) have been successfully validated. chromatographyonline.com For analysis, serum samples are typically lyophilized, extracted with methanol, and filtered before introduction into the analytical system. chromatographyonline.com In negative ion mode ESI-MS, HMB is readily deprotonated, yielding a prominent pseudomolecular anion at an m/z of 149. chromatographyonline.com While this approach is effective for sea water samples with minimized salt concentration, serum samples can present matrix-related interferences. chromatographyonline.com These interferences are effectively eliminated using ESI-MS-MS, where the precursor ion (m/z 149) is fragmented, with the predominant fragment ion at m/z 101 resulting from the neutral loss of methyl mercaptan. chromatographyonline.com

In avian species, HMB has been identified as a naturally occurring precursor to L-methionine. nih.gov Studies on chick liver and excreta have used gas chromatography and mass spectrometry (GC-MS) to identify the compound. nih.gov This research confirmed the presence of HMB even in chicks not fed a diet supplemented with it, tracing its origin to a normal biochemical pathway involving 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov Further investigations using chick liver homogenates have elucidated the stereospecific enzymatic conversion of both D- and L-isomers of HMB into L-methionine. nih.govresearchgate.net

| Biological Sample | Analytical Technique(s) Used | Key Findings | Citation(s) |

|---|---|---|---|

| Bovine Serum | LC-ESI-MS, ESI-MS-MS | Successful quantification achieved; MS-MS overcomes matrix interference. | chromatographyonline.comresearchgate.net |

| Sea Water | LC-ESI-MS | Effective determination of HMB, particularly with minimized salt content. | chromatographyonline.com |

| Chick Liver | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a naturally occurring intermediate in methionine synthesis. | nih.govnih.govresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the definitive structural elucidation and characterization of 2-hydroxy-4-(methylthio)butanoic acid, providing detailed information about its molecular framework and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-hydroxy-4-(methylthio)butanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for this compound are not detailed in the available literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure: CH₃SCH₂CH₂CH(OH)COOH.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The proton on the α-carbon (-CH(OH)) would likely be a triplet, coupled to the adjacent CH₂ group. The protons of the two methylene (B1212753) groups (-CH₂CH₂-) would present as complex multiplets due to coupling with each other and adjacent protons. The methyl group protons (-SCH₃) would appear as a sharp singlet, being chemically distinct and lacking adjacent protons for coupling.

¹³C NMR: The carbon NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in different chemical environments. The carbonyl carbon (-COOH) would have the largest chemical shift, typically in the 170-185 ppm range. The α-carbon bonded to the hydroxyl group (-CH(OH)) would appear in the 50-90 ppm region. The carbons of the two methylene groups and the methyl group would have smaller chemical shifts, with their exact positions influenced by the proximity to the electronegative sulfur and oxygen atoms.

| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COOH | >10 | Singlet (broad) |

| ¹H | -CH(OH)- | ~4.0 - 4.5 | Triplet |

| ¹H | -CH₂-CH(OH) | ~1.8 - 2.2 | Multiplet |

| ¹H | -S-CH₂- | ~2.5 - 2.8 | Triplet |

| ¹H | -S-CH₃ | ~2.1 | Singlet |

| ¹³C | -COOH | ~170 - 185 | N/A |

| ¹³C | -CH(OH)- | ~50 - 90 | N/A |

| ¹³C | -CH₂- | ~20 - 40 | N/A |

| ¹³C | -S-CH₂- | ~25 - 50 | N/A |

| ¹³C | -S-CH₃ | ~15 - 25 | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-hydroxy-4-(methylthio)butanoic acid, the key functional groups are the hydroxyl (-OH), carbonyl (C=O) from the carboxylic acid, and the thioether (C-S-C).

The FTIR spectrum would be characterized by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O stretching vibration of the carboxylic acid would produce a strong, sharp absorption band around 1760-1710 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the molecule would appear just below 3000 cm⁻¹. The presence of the thioether linkage is more difficult to confirm via IR spectroscopy as the C-S stretching vibration is typically weak and falls in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |

| C-H (sp³ Alkyl) | Stretching | 3000 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1710 | Strong |

| C-O | Stretching | 1320 - 1210 | Medium |

| O-H | Bending | 1440 - 1395 | Medium, Broad |

X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although commercial HMB is typically supplied as a syrupy mixture, a pure anhydrous monomeric form has been crystallized and its structure solved by XRD. nih.gov

The analysis revealed that 2-hydroxy-4-(methylsulfanyl)butanoic acid crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two conformationally non-equivalent molecules. The crystal structure is organized into alternating polar and non-polar layers, featuring an extensive network of hydrogen bonds within the polar regions. nih.gov This detailed structural information is invaluable for understanding the intermolecular forces that govern the compound's solid-state properties.

| Crystallographic Parameter | Value | Citation(s) |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Molecules per Asymmetric Unit | 2 | nih.gov |

| Key Structural Feature | Alternating polar and non-polar layers | nih.gov |

| Key Intermolecular Force | Extensive hydrogen-bonding network | nih.gov |

Electrophoretic Methods

Capillary isotachophoresis (CITP) is an electrophoretic technique that separates charged molecules based on their electrophoretic mobility. It offers a rapid and selective method for the determination of ionic species. While direct applications of CITP for 2-Methyl-4-(methylthio)butanoic acid are not prevalent in the literature, a study on the closely related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB), demonstrates the utility of this technique.

In a study focused on determining HMB in poultry feeds, capillary isotachophoresis with conductivity detection was successfully employed. research-solution.com The method involved a simple cold water extraction of the sample, followed by direct injection of the filtrate into the instrument. The analysis time was remarkably short, at approximately 15 minutes, highlighting the rapidity of the technique. research-solution.com A key advantage of CITP is its high selectivity, as only charged species migrate under the applied electric field, while non-ionic components remain stationary, thus minimizing matrix interference. research-solution.com The reported sample recoveries for HMB were greater than 90%, with coefficients of variation below ±10%, indicating good accuracy and precision. research-solution.com

Given the structural similarity and the presence of the ionizable carboxylic acid group in 2-Methyl-4-(methylthio)butanoic acid, it is highly probable that a similar CITP method could be developed for its rapid determination in various sample matrices. The operational parameters, such as the leading and terminating electrolytes, would need to be optimized to achieve efficient separation and quantification.

Table 2: Exemplary Capillary Isotachophoresis Parameters for a Related Analyte (HMB)

| Parameter | Condition | Reference |

| Technique | Capillary Isotachophoresis | research-solution.com |

| Detection | Conductivity | research-solution.com |

| Sample Matrix | Poultry Feed | research-solution.com |

| Extraction | Cold Water Extraction (15 min) | research-solution.com |

| Analysis Time | ~15 minutes | research-solution.com |

| Recovery | > 90% | research-solution.com |

| Precision (CV) | < ±10% | research-solution.com |

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of 2-Methyl-4-(methylthio)butanoic acid, especially when dealing with complex biological or environmental matrices. The choice of sample preparation technique depends on the nature of the sample and the subsequent analytical method.

For aqueous samples, a straightforward approach may involve filtration and direct injection if the concentration of the analyte is sufficiently high and the matrix is relatively clean. However, for more complex matrices such as serum, plasma, or feed, more elaborate sample preparation is necessary to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation: For biological fluids like serum or plasma, protein precipitation is a common first step. This is often achieved by adding an organic solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate 2-Methyl-4-(methylthio)butanoic acid from the sample matrix. The choice of solvent or SPE sorbent would be dictated by the polarity of the target analyte.

Lyophilization (Freeze-Drying): For aqueous samples, lyophilization can be used to remove water and concentrate the non-volatile components, including the analyte of interest.

Derivatization Strategies:

For analysis by gas chromatography (GC), which often requires volatile and thermally stable analytes, derivatization of 2-Methyl-4-(methylthio)butanoic acid is essential. The polar carboxylic acid group makes the parent compound unsuitable for direct GC analysis. Common derivatization strategies for carboxylic acids include:

Esterification: The most common approach is the conversion of the carboxylic acid to a more volatile ester. This can be achieved using various reagents:

Alkylating agents: Reagents like diazomethane or dimethylformamide dimethyl acetal (B89532) can be used for methylation.

Acid-catalyzed esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., HCl, H₂SO₄) will form the corresponding ester.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, forming a volatile TMS ester. libretexts.org

Acylation: This involves converting the hydroxyl group of the carboxylic acid into an acyl derivative. libretexts.org

The thioether group in 2-Methyl-4-(methylthio)butanoic acid is generally stable and does not typically require derivatization for most analytical techniques. However, if selective detection is desired, derivatization of the sulfur atom could be explored, though this is less common for thioethers compared to thiols.

The selection of a specific derivatization reagent and reaction conditions depends on the analytical technique to be used, the nature of the sample matrix, and the desired sensitivity and selectivity.

Table 3: Common Derivatization Approaches for Carboxylic Acids

| Derivatization Type | Reagent Examples | Derivative Formed | Key Advantages |

| Esterification | Diazomethane, Dimethylformamide dimethyl acetal, Methanol/HCl | Methyl Ester | Increases volatility for GC analysis. libretexts.org |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. libretexts.org |

| Acylation | Acid Anhydrides, Acyl Halides | Acyl Derivative | Produces more stable derivatives than silylation. libretexts.org |

Biological Roles and Research Applications Non Clinical and Non Human

Role in Animal Nutrition Research as a Methionine Precursor/Analogue

HMTBA is widely utilized in animal nutrition as a source of methionine, an essential amino acid that is often limiting in the diets of livestock. nih.govresearchgate.net Its efficacy as a methionine precursor has been the subject of numerous studies across various animal species.

Rumen-Protected Properties and Bioavailability Studies

In ruminant nutrition, providing supplemental amino acids can be challenging due to microbial degradation in the rumen. The unique chemical structure of HMTBA offers a degree of protection from this degradation. mdpi.comagproud.com Research indicates that a significant portion of HMTBA can bypass the rumen and become available for absorption in the lower gastrointestinal tract. agproud.comagriinsightpublications.com

Studies have shown that approximately 40% of HMTBA bypasses the rumen, while the remaining 60% is utilized by rumen microbes, which can enhance the synthesis of microbial protein. agproud.comagriinsightpublications.com The portion that bypasses the rumen is absorbed and subsequently converted into L-methionine (B1676389) in the animal's tissues, making it a bioavailable source of this essential amino acid. mdpi.com This conversion process allows HMTBA to effectively serve as a methionine source for the host animal. researchgate.net

The isopropyl ester of HMTBA (HMBi) has also been developed to further enhance its bioavailability. HMBi is absorbed across the rumen wall and then converted to methionine in the liver. mdpi.comfrontiersin.org

Effects on Amino Acid Metabolism and Nitrogen Utilization in Livestock

Research has demonstrated that supplementation with HMTBA can positively influence amino acid metabolism and nitrogen utilization in livestock. By providing a readily available source of methionine, HMTBA supports protein synthesis and other metabolic functions. agproud.com

Impact on Metabolism and Nutrient Digestibility in Non-Human Species

The metabolic impact of HMTBA extends to various non-human species beyond traditional livestock. In poultry, for instance, HMTBA is recognized as an effective methionine source that can be assimilated when provided in drinking water. nih.gov Studies in laying ducks have shown that dietary supplementation with HMTBA improves productive performance and egg quality. nih.gov

In finishing beef cattle, supplementation with the isopropyl ester of HMTBA (HMBi) has been shown to improve growth performance. frontiersin.orgresearchgate.net Research in high-producing Holstein cows suggests that HMTBA can improve the nitrogen and energy balance in the rumen and facilitate fiber degradation. mdpi.com Some studies have reported no significant effect of HMTBA on apparent nutrient digestibility in cows. mdpi.com

Antimicrobial Properties and Mechanisms of Action in Research

Beyond its role in nutrition, HMTBA exhibits antimicrobial properties that have been investigated for their potential to inhibit the growth of pathogenic microorganisms. As an organic acid, its antimicrobial activity is a key area of research. cambridge.org

Inhibition of Pathogenic Bacteria and Fungi (e.g., E. coli, Salmonella, Clostridium perfringens, Aspergillus, Fusarium)

Research has demonstrated the efficacy of HMTBA and its mixtures against a range of pathogenic bacteria and fungi. Studies have shown that organic acid mixtures containing HMTBA can significantly reduce the counts of Salmonella enterica and Shiga toxin-producing Escherichia coli (STEC) in pet food kibbles. nih.govunl.edu For instance, one study found that a mixture containing HMTBA, fumaric acid, and benzoic acid at 2% reduced Salmonella counts by approximately 3 logs after 12 hours and 4-4.6 logs after 24 hours. unl.edu Similarly, STEC counts were reduced by about 2 logs and 3 logs after 12 and 24 hours, respectively. unl.edu

The antimicrobial effects of HMTBA-containing mixtures have also been observed against fungi. In the same study, levels of Aspergillus flavus declined by more than 2 logs in 14 days and up to a 3.8-log reduction in 28 days. unl.edu The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these mixtures against A. flavus were found to be 2%. nih.gov

The following table summarizes the log reduction of various pathogens by an organic acid mixture containing HMTBA, fumaric acid, and benzoic acid (Activate DA™) in pet food kibbles.

| Pathogen | Concentration | Time | Log Reduction |

| Salmonella enterica | 2% | 12 hours | ~3 logs |

| Salmonella enterica | 2% | 24 hours | 4-4.6 logs |

| Shiga toxin-producing E. coli (STEC) | 2% | 12 hours | ~2 logs |

| Shiga toxin-producing E. coli (STEC) | 2% | 24 hours | ~3 logs |

| Aspergillus flavus | 2% | 14 days | >2 logs |

| Aspergillus flavus | 2% | 28 days | up to 3.8 logs |

Data derived from a study on the antimicrobial effects of organic acid mixtures in pet food kibbles. unl.edu

pH-Dependent Efficacy and Comparative Studies with Other Organic Acids

The antimicrobial activity of organic acids like HMTBA is generally pH-dependent. researchgate.net In their undissociated, uncharged state, organic acids can more easily penetrate the cell membranes of bacteria due to their lipophilic nature. nih.gov The pKa value of HMTBA is 3.53. nih.gov

Comparative studies have provided insights into the relative efficacy of HMTBA. For instance, HMTBA has demonstrated efficacy similar to formic acid against pathogens in a liquid environment. researchgate.net When compared to a combination of DL-methionine and an acidifier in broilers, HMTBA showed different effects on gut pH and microflora, suggesting distinct mechanisms of action. nih.gov One study noted that an organic acid mixture containing HMTBA, lactic acid, and phosphoric acid (Activate US WD-MAX™) was effective at a lower concentration compared to a mixture with fumaric and benzoic acids (Activate DA™). unl.edu

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for two different organic acid mixtures containing HMTBA.

| Mixture | Pathogen | MIC | MBC/MFC |

| Activate DA™ (HMTBA + fumaric acid + benzoic acid) | Salmonella and STEC | 0.5% - 1% | 0.5% - 1% |

| Activate DA™ (HMTBA + fumaric acid + benzoic acid) | Aspergillus flavus | 2% | 2% |

| Activate US WD-MAX™ (HMTBA + lactic acid + phosphoric acid) | Salmonella and STEC | 0.4% - 0.5% | 0.4% - 0.5% |

| Activate US WD-MAX™ (HMTBA + lactic acid + phosphoric acid) | Aspergillus flavus | 2% | 2% |

Data from a study evaluating the antimicrobial effects of organic acid mixtures. nih.gov

Cellular and Subcellular Effects of Antimicrobial Activity

2-hydroxy-4-(methylthio)butanoic acid (HMTBa) is an organic acid that contributes to the antimicrobial effects of certain proprietary blends used in animal feed. mdpi.com Research has demonstrated the efficacy of organic acid mixtures containing HMTBa in mitigating pathogenic contamination on pet food kibbles. These acidifying effects are believed to foster gut health by helping to control the growth of pathogens. mdpi.com

Studies have evaluated the antimicrobial activity of mixtures containing HMTBa against significant food-borne pathogens. In one study, two different commercial blends containing HMTBa were tested for their ability to reduce populations of Salmonella enterica, Shiga toxin-producing Escherichia coli (STEC), and the mold Aspergillus flavus. mdpi.com The results indicated that the application of these mixtures to pet food kibbles significantly reduced the counts of both bacterial and fungal contaminants over time. mdpi.com For example, at a 1% to 2% inclusion rate, the blends reduced Salmonella counts by approximately 3 to 4.6 logs within 24 hours. mdpi.com Similarly, STEC counts were reduced by about 3 logs in the same timeframe. mdpi.com The acidifying properties of the organic acid components, including HMTBa, are a key factor in their ability to inhibit microbial growth. mdpi.com

| Pathogen | Treatment Concentration | Time Point | Log Reduction |

|---|---|---|---|

| Salmonella enterica | 1-2% | 12 hours | ~3 logs |

| Salmonella enterica | 1-2% | 24 hours | 4-4.6 logs |

| STEC | 1-2% | 12 hours | ~2 logs |

| STEC | 1-2% | 24 hours | ~3 logs |

Role as a Precursor for Flavor Compounds (e.g., Methional)

HMTBa serves as a biological precursor to the essential amino acid L-methionine. nih.gov This conversion is a stereospecific, two-step enzymatic process. The L-isomer of HMTBa is oxidized by L-2-hydroxy acid oxidase, while the D-isomer is acted upon by D-2-hydroxy acid dehydrogenase. nih.govdocumentsdelivered.com Both reactions yield an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), which is then converted to L-methionine through the action of a transaminase enzyme. nih.govejast.org

L-methionine, in turn, is a critical precursor for the formation of potent flavor compounds, most notably methional (3-(methylthio)propanal). Methional is a volatile flavor compound responsible for the characteristic savory, potato-like aroma in many cooked and processed foods. The formation of methional from methionine can occur via the Strecker degradation, a reaction that is part of the Maillard reaction between amino acids and reducing sugars during heating. Therefore, HMTBa indirectly serves as a precursor to important flavor molecules by first being converted into L-methionine.

Research on Enzymatic Co-oligomerization with L-Methionine

Research has explored the synthesis of novel oligomers through the enzymatic combination of HMTBa and L-methionine. In one study, the proteolytic enzyme papain was used to catalyze the formation of co-oligomers from the ethyl esters of D,L-HMTBa and L-methionine. nih.govacs.org

The resulting co-oligomers were characterized using advanced analytical techniques, including electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.govacs.org The analysis revealed that the synthesized co-oligomers were predominantly composed of a single HMTBa residue attached to a short chain of four to eight methionine residues. nih.govacs.org Further structural data suggested that the HMTBa residue is positioned at the N-terminal end of the oligopeptide chain. nih.govacs.org This research demonstrates the potential to create novel biomolecules with unique properties by enzymatically combining amino acids with their structural analogues.

| Characteristic | Finding |

|---|---|

| Catalyzing Enzyme | Papain nih.govacs.org |

| Composition | Predominantly 1 HMTBa residue and 4-8 Methionine residues nih.govacs.org |

| Structural Feature | HMTBa is attached at the N-terminal end of the oligopeptide nih.govacs.org |

Structural Studies of Metal Chelates for Bioavailability Research

HMTBa forms stable metal chelates with various divalent metals, which has been a subject of study for improving mineral bioavailability in animal nutrition. nih.govnih.gov The general chemical formula for these chelates is [(CH₃SCH₂CH₂CH(OH)COO)₂M], where M represents a divalent metal cation such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe²⁺). nih.govnih.gov

Structural studies indicate that two deprotonated HMTBa molecules coordinate with the central metal ion. researchgate.net This coordination occurs through the oxygen atoms of both the carboxyl (-COO) and the hydroxyl (-OH) groups of each HMTBa molecule, resulting in the formation of two stable five-membered (penta-atomic) chelate rings. researchgate.net This ring structure protects the mineral from interactions with inhibitors in the digestive system, potentially enhancing its absorption and bioavailability. researchgate.net

Research comparing the bioavailability of these chelates to inorganic mineral salts has shown significant advantages for the chelated form. For instance, an in vivo study in rats fed a zinc-deficient diet demonstrated that zinc provided as a Zn/HMTBa chelate had significantly higher retention compared to zinc sulfate. nih.gov

| Zinc Source | Relative Fecal Zinc Content | Relative Zinc Retention |

|---|---|---|

| Zinc Sulfate | +45% | Reference |

| Zn/HMTBa Chelate | Reference | +61% |

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis